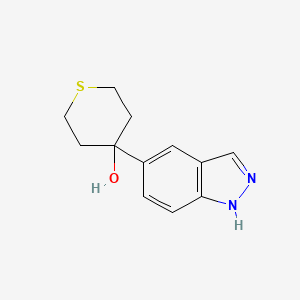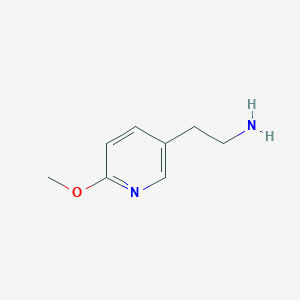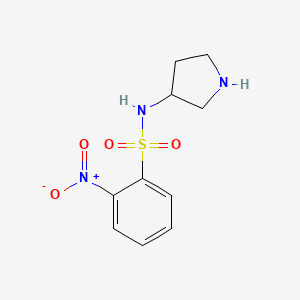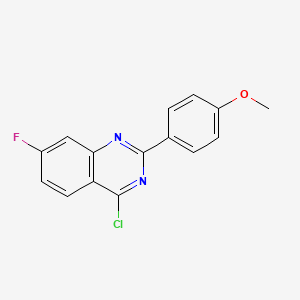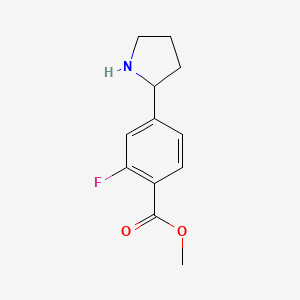
3-(2-Aminoethyl)-4-bromophenol
説明
“3-(2-aminoethyl)phenol hydrobromide” is a compound with the CAS Number: 38449-59-1 . It is used in laboratory chemicals . The compound is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular weight of “3-(2-aminoethyl)phenol hydrobromide” is 218.09 . The InChI Code is 1S/C8H11NO.BrH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6,10H,4-5,9H2;1H .
Physical And Chemical Properties Analysis
The compound has a melting point of 102-104 degrees Celsius . It is stored at room temperature and appears as a powder .
科学的研究の応用
Anticancer Properties
Bromophenols, including derivatives like 3-(2-Aminoethyl)-4-bromophenol, exhibit significant biological activities, particularly in cancer treatment. A novel bromophenol derivative, BOS-102, demonstrated potent anticancer activities on human lung cancer cell lines. This compound blocks cell proliferation and induces apoptosis by affecting cell cycle arrest, caspase activation, and the Bax/Bcl-2 ratio. Its mechanisms include the deactivation of the PI3K/Akt pathway and activation of the MAPK signaling pathway (Guo et al., 2018).
Antioxidant Effects
Bromophenol compounds, including those similar to 3-(2-Aminoethyl)-4-bromophenol, have shown substantial antioxidant properties. Extracts from the red alga Vertebrata lanosa containing bromophenols demonstrated potent antioxidant activity in various assays, outperforming known antioxidants like luteolin and quercetin in certain tests (Olsen et al., 2013).
Enzyme Inhibition
Novel bromophenols have been synthesized and evaluated for their ability to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These compounds demonstrated strong inhibitory actions, suggesting potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Öztaşkın et al., 2017).
Potential as Natural Antioxidants
Bromophenols isolated from marine red algae have shown significant free radical scavenging activity, suggesting their potential as natural antioxidants. These compounds exhibited activities stronger than or comparable to conventional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid, indicating their usefulness in preventing oxidative deterioration in food and pharmaceuticals (Li et al., 2011).
Catechol Oxidase Activity
Certain bromophenol derivatives have been studied for their catechol oxidase activity, a key enzymatic function in biological processes. Research on dicopper(II) complexes of bromophenol-based ligands revealed insights into their influence on catecholase activity, with potential implications for understanding type 3 copper proteins (Merkel et al., 2005).
Safety and Hazards
特性
IUPAC Name |
3-(2-aminoethyl)-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5,11H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKDSUDJRYVKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695990 | |
| Record name | 3-(2-Aminoethyl)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-4-bromophenol | |
CAS RN |
870600-12-7 | |
| Record name | 3-(2-Aminoethyl)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1501875.png)
![3-chloro-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1501886.png)
![3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1501919.png)
![3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1501920.png)

